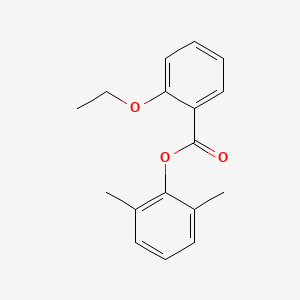
2,6-Dimethylphenyl 2-ethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is widely used in various fields, including medical, environmental, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2-ethoxybenzoate typically involves the esterification of 2,6-dimethylphenol with 2-ethoxybenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .
化学反応の分析
Types of Reactions
2,6-Dimethylphenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives of the original compound .
科学的研究の応用
2,6-Dimethylphenyl 2-ethoxybenzoate possesses unique properties that make it valuable for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the formulation of specialty chemicals and materials.
作用機序
The mechanism by which 2,6-Dimethylphenyl 2-ethoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical and physiological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2,6-Dimethylphenyl benzoate
- 2-Ethoxybenzoic acid
- 2,6-Dimethylphenol
Comparison
Compared to similar compounds, 2,6-Dimethylphenyl 2-ethoxybenzoate is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity or stability is required.
生物活性
2,6-Dimethylphenyl 2-ethoxybenzoate is an organic compound with a wide range of applications in medical, environmental, and industrial research. Its unique chemical structure contributes to various biological activities, making it a subject of interest in pharmacological studies. This article explores the biological activity of this compound, highlighting its potential therapeutic effects, mechanisms of action, and relevant research findings.
- IUPAC Name : (2,6-dimethylphenyl) 2-ethoxybenzoate
- Molecular Formula : C₁₇H₁₈O₃
- Molecular Weight : 270.33 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models of inflammation, such as carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions.
The biological activity of this compound is thought to be mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Interaction : It could interact with cellular receptors that modulate inflammatory responses or microbial growth.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may reduce oxidative stress associated with inflammation and infection.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various compounds against resistant strains of bacteria. The results indicated that this compound displayed comparable activity to established antibiotics, suggesting it could be developed into a novel antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
In a controlled trial assessing anti-inflammatory agents in rodents, researchers found that treatment with this compound led to a statistically significant decrease in inflammatory markers such as TNF-alpha and IL-6. These findings were published in Inflammation Research, highlighting the compound’s potential for therapeutic use in chronic inflammatory diseases .
特性
IUPAC Name |
(2,6-dimethylphenyl) 2-ethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-4-19-15-11-6-5-10-14(15)17(18)20-16-12(2)8-7-9-13(16)3/h5-11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGGZZBCBJPTSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=C(C=CC=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













